molecular formula C9H18NO5P B14320110 N-Cyclohexyl-N-(phosphonomethyl)glycine CAS No. 104766-31-6

N-Cyclohexyl-N-(phosphonomethyl)glycine

Cat. No.: B14320110
CAS No.: 104766-31-6
M. Wt: 251.22 g/mol
InChI Key: GEJYCHQMNCDAMB-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-(phosphonomethyl)glycine: is a broad-spectrum systemic herbicide and crop desiccant. It is an organophosphorus compound, specifically a phosphonate, which acts by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP). This compound is widely used in agriculture to control weeds, especially annual broadleaf weeds and grasses that compete with crops .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-N-(phosphonomethyl)glycine typically involves the reaction of phosphorus trichloride with formaldehyde followed by hydrolysis to yield a phosphonate. Glycine is then reacted with this phosphonate to yield the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes the use of specific catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexyl-N-(phosphonomethyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonate derivatives, while reduction may produce simpler phosphonic acids .

Scientific Research Applications

Chemistry: N-Cyclohexyl-N-(phosphonomethyl)glycine is used in chemical research to study its reactivity and interactions with other compounds. It serves as a model compound for understanding the behavior of phosphonates in various chemical environments .

Biology: In biological research, this compound is used to study its effects on plant physiology and biochemistry. It helps in understanding the mechanisms of herbicide action and resistance in plants .

Industry: In the industrial sector, this compound is used in the formulation of herbicides and other agricultural chemicals. Its effectiveness in controlling a wide range of weeds makes it a valuable component in agricultural practices .

Mechanism of Action

N-Cyclohexyl-N-(phosphonomethyl)glycine exerts its herbicidal effects by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP). This enzyme is crucial for the synthesis of aromatic amino acids in plants. By inhibiting EPSP, the compound disrupts the production of essential amino acids, leading to the death of the plant .

Molecular Targets and Pathways: The primary molecular target of this compound is the EPSP enzyme. The inhibition of this enzyme affects the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine .

Comparison with Similar Compounds

Uniqueness: N-Cyclohexyl-N-(phosphonomethyl)glycine is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its effectiveness as a herbicide and its ability to inhibit EPSP make it a valuable compound in agricultural applications .

Properties

CAS No.

104766-31-6

Molecular Formula

C9H18NO5P

Molecular Weight

251.22 g/mol

IUPAC Name

2-[cyclohexyl(phosphonomethyl)amino]acetic acid

InChI

InChI=1S/C9H18NO5P/c11-9(12)6-10(7-16(13,14)15)8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12)(H2,13,14,15)

InChI Key

GEJYCHQMNCDAMB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(CC(=O)O)CP(=O)(O)O

Origin of Product

United States

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